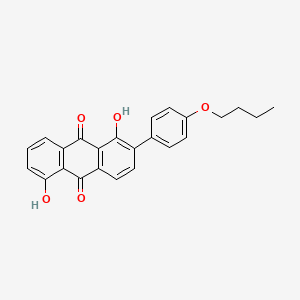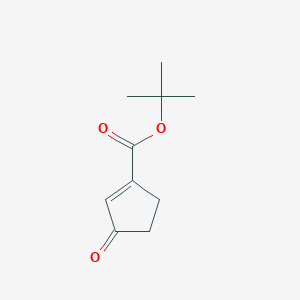
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride is a chemical compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenylaceticanhydride moiety, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride typically involves the reaction of alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid with acetic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the anhydride. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid
- alpha-Methoxy-alpha-(trifluoromethyl)phenylacetate
- alpha-Methoxy-alpha-(trifluoromethyl)benzyl alcohol
Uniqueness
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid, ester, and alcohol counterparts
Eigenschaften
Molekularformel |
C18H12F6O5 |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
[(2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoyl] (2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H12F6O5/c19-17(20,21)15(27,11-7-3-1-4-8-11)13(25)29-14(26)16(28,18(22,23)24)12-9-5-2-6-10-12/h1-10,27-28H/t15-,16-/m0/s1 |
InChI-Schlüssel |
FODRGPZKPKPAGP-HOTGVXAUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@](C(=O)OC(=O)[C@@](C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)OC(=O)C(C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)
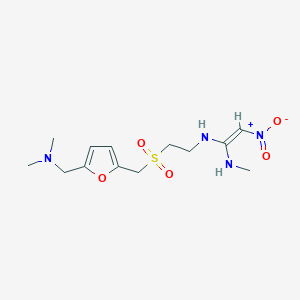

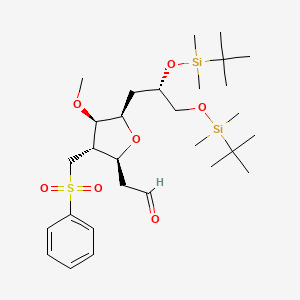
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)

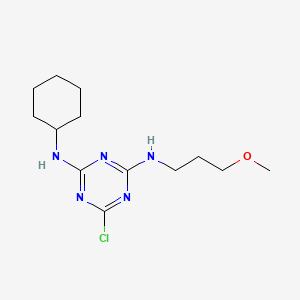

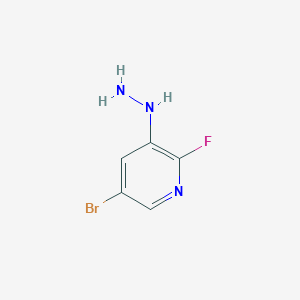
![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
